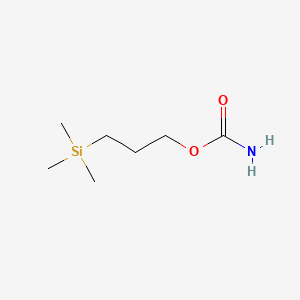
1-Propanol, 3-(trimethylsilyl)-, carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(trimethylsilyl)propyl carbamate is an organosilicon compound that features a trimethylsilyl group attached to a propyl carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trimethylsilyl)propyl carbamate typically involves the reaction of 3-(trimethylsilyl)propylamine with a carbamoylating agent. One common method is the reaction of 3-(trimethylsilyl)propylamine with methyl chloroformate under basic conditions to yield the desired carbamate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of 3-(trimethylsilyl)propyl carbamate may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
3-(trimethylsilyl)propyl carbamate can undergo various chemical reactions, including:
Oxidation: The carbamate group can be oxidized to form corresponding urea derivatives.
Reduction: Reduction of the carbamate group can yield the corresponding amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
3-(trimethylsilyl)propyl carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine functionality.
Biology: The compound can be used in the synthesis of biologically active molecules, serving as a precursor or intermediate in the preparation of pharmaceuticals.
Industry: The compound is used in the production of specialty polymers and materials with unique properties, such as increased hydrophobicity and thermal stability.
作用機序
The mechanism of action of 3-(trimethylsilyl)propyl carbamate involves the interaction of its functional groups with molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The carbamate group can undergo hydrolysis to release the active amine, which can then interact with specific enzymes or receptors in biological systems.
類似化合物との比較
Similar Compounds
3-(trimethylsilyl)propylamine: Similar structure but lacks the carbamate group.
3-(trimethoxysilyl)propyl carbamate: Similar structure but with methoxy groups instead of methyl groups on the silicon atom.
3-(triethoxysilyl)propyl carbamate: Similar structure but with ethoxy groups instead of methyl groups on the silicon atom.
Uniqueness
3-(trimethylsilyl)propyl carbamate is unique due to the presence of both the trimethylsilyl and carbamate groups, which confer distinct chemical properties. The trimethylsilyl group provides increased hydrophobicity and stability, while the carbamate group offers reactivity and potential for further functionalization.
生物活性
1-Propanol, 3-(trimethylsilyl)-, carbamate is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C7H17NO2Si
- Molecular Weight : 161.30 g/mol
- IUPAC Name : 1-propanol, 3-(trimethylsilyl)-carbamate
The trimethylsilyl group enhances the compound's lipophilicity, which may influence its biological interactions and pharmacokinetics.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The carbamate moiety can act as a bioisostere for amide groups, potentially influencing enzyme inhibition and receptor binding.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering biochemical processes.
- Receptor Modulation : It may interact with various receptors, leading to changes in signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Specific tests have shown varying degrees of effectiveness against bacterial strains.
- Anticancer Potential : Some investigations have indicated that it may inhibit cancer cell proliferation in vitro. The mechanisms behind this activity could involve apoptosis induction or cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against certain bacteria | |
| Anticancer | Inhibits proliferation in cancer cells | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Study: Anticancer Activity
In a study assessing the anticancer properties of various carbamate derivatives, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines with IC50 values ranging from 10 to 20 µM. The mechanism was suggested to involve apoptosis through the activation of caspase pathways.
Discussion
The biological activity of this compound highlights its potential as a lead compound for further drug development. Its antimicrobial and anticancer properties warrant additional research to fully elucidate its mechanisms and optimize its efficacy.
Future studies should focus on:
- In Vivo Studies : To confirm efficacy and safety profiles.
- Structure-Activity Relationship (SAR) Analysis : To identify modifications that enhance biological activity.
- Mechanistic Studies : To clarify the pathways involved in its observed effects.
特性
CAS番号 |
3124-35-4 |
|---|---|
分子式 |
C7H17NO2Si |
分子量 |
175.30 g/mol |
IUPAC名 |
3-trimethylsilylpropyl carbamate |
InChI |
InChI=1S/C7H17NO2Si/c1-11(2,3)6-4-5-10-7(8)9/h4-6H2,1-3H3,(H2,8,9) |
InChIキー |
DVWXHBJROLJMCA-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCCOC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















